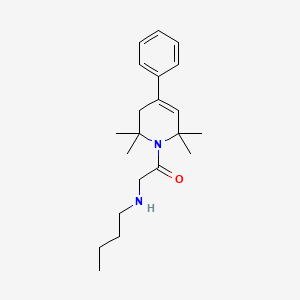

Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl-

Description

This compound belongs to the tetrahydropyridine class, characterized by a partially saturated pyridine ring. Key structural features include:

- 2,2,6,6-Tetramethyl groups: Four methyl groups at positions 2 and 6, increasing steric bulk and influencing conformational stability.

While direct pharmacological data for this compound are scarce, structural analogs suggest applications in medicinal chemistry, such as neurotransmitter modulation or enzyme inhibition. Its unique substitution pattern distinguishes it from common tetrahydropyridine derivatives, warranting comparative analysis.

Properties

CAS No. |

53725-53-4 |

|---|---|

Molecular Formula |

C21H32N2O |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-(butylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |

InChI |

InChI=1S/C21H32N2O/c1-6-7-13-22-16-19(24)23-20(2,3)14-18(15-21(23,4)5)17-11-9-8-10-12-17/h8-12,14,22H,6-7,13,15-16H2,1-5H3 |

InChI Key |

SBEQUPBZKBGVHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Preparation Methods

3 Data Tables Summarizing Key Preparation Parameters

4 Extensive Research Discoveries and Notes

Recent synthetic reviews emphasize the versatility of multi-component reactions for constructing substituted tetrahydropyridines rapidly and with good yields. These methods allow for structural diversity by varying aldehyde and β-dicarbonyl components.

Metal-catalyzed C-H activation and cyclization techniques provide efficient routes to functionalized pyridines and tetrahydropyridines with high regioselectivity.

The incorporation of glycyl substituents on nitrogen atoms in heterocycles is well-documented in peptide-mimetic and pharmaceutical chemistry, often achieved by standard peptide coupling methods or acylation of amines.

The tetramethyl substitution pattern is known to impart steric hindrance and influence the compound’s conformational stability and biological activity, making selective methylation or use of tetramethyl-substituted precursors critical.

Phenyl substitution at the 4-position of tetrahydropyridines is commonly introduced via condensation with benzaldehyde derivatives or via cross-coupling reactions on halogenated intermediates.

5 Summary

The preparation of "Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl-" involves a multi-step synthetic strategy combining:

Cyclization reactions to form the tetrahydropyridine core, often via multi-component reactions or base/metal-catalyzed cyclizations.

Subsequent amidation/acylation to introduce the N-butylglycyl substituent.

Use of tetramethyl-substituted starting materials or selective methylation to install the 2,2,6,6-tetramethyl groups.

Incorporation of the 4-phenyl group via condensation or cross-coupling reactions.

While no direct synthetic route for this exact compound is publicly documented, these inferred methods are consistent with current advanced synthetic organic chemistry practices for related compounds.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organolithiums, organomagnesiums, and transition-metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a ligand in coordination chemistry, forming complexes with metals.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine (MPTP)

- Substituents : Methyl at position 1, phenyl at position 4.

- Biological Activity : MPTP is a neurotoxin that induces Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra .

Compound B : 1-Benzyl-4-Methyl-1,2,3,6-Tetrahydropyridine

- Substituents : Benzyl at position 1, methyl at position 4.

- Properties : The benzyl group increases lipophilicity compared to the target’s N-butylglycyl, which may enhance blood-brain barrier penetration .

- Application : Serves as a synthetic intermediate, highlighting the role of substituent bulk in reactivity.

Compound C : 4-(4-Chlorophenyl)-1,2,3,6-Tetrahydropyridine Hydrochloride

- Substituents : 4-Chlorophenyl at position 4, hydrochloride salt.

- Physical Properties : Molecular weight 230.134 g/mol; hydrochloride form improves aqueous solubility .

Compound D : Pyridine, 1,2,3,6-Tetrahydro-4-(2-Thiazolyl)-

- Substituents : Thiazolyl heterocycle at position 4.

- Significance : Thiazolyl groups are associated with antimicrobial and kinase inhibitory activity, suggesting divergent applications compared to the target’s phenyl group .

Comparative Data Table

Key Observations

Substituent Effects on Bioactivity :

- The N-butylglycyl group in the target compound may reduce neurotoxicity seen in MPTP by preventing metabolic conversion to toxic pyridinium species .

- Thiazolyl and imidazolyl substituents (e.g., Compound D) introduce heterocyclic pharmacophores, diverging from the phenyl group’s aromatic interactions .

Physicochemical Properties :

- Hydrochloride salts (Compound C) improve water solubility, whereas tetramethyl groups in the target compound likely enhance conformational rigidity .

- The N-butylglycyl group’s polarity contrasts with benzyl or methyl substituents, suggesting distinct solubility and bioavailability profiles .

Synthetic Utility :

- Steric hindrance from tetramethyl groups in the target compound may complicate synthetic modifications compared to less-substituted analogs like Compound B .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- (CAS No. 53725-53-4), exhibits a range of biological properties that merit detailed exploration.

- Molecular Formula: C21H32N2O

- Molecular Weight: 328.49 g/mol

- Structure: The compound features a tetrahydropyridine ring substituted with a butylglycyl group and a phenyl group, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacological Effects

- Pyridine derivatives are often studied for their potential neuroprotective effects. The structure of this compound suggests possible interactions with neurotransmitter systems.

- Research indicates that related compounds can inhibit mitochondrial respiration and affect dopaminergic pathways, which may have implications for neurodegenerative diseases like Parkinson's disease .

-

Antimicrobial Properties

- Preliminary studies have shown that certain pyridine derivatives exhibit antimicrobial activity against various bacterial strains. This includes effectiveness against both Gram-positive and Gram-negative bacteria .

- A comparative study demonstrated that compounds similar to the target compound had significant activity against Staphylococcus aureus and Bacillus cereus .

-

Toxicological Profile

- The toxicological data available suggests that while some pyridine derivatives can be neurotoxic (as seen with MPTP-related compounds), the specific effects of Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- require further investigation to fully understand its safety profile .

A study examining the neurotoxic effects of similar tetrahydropyridines highlighted the importance of structure in determining biological activity. The findings suggested that modifications to the pyridine ring could significantly alter neurotoxic potential. For instance, compounds with specific substitutions were found to inhibit monoamine oxidase (MAO) activity more effectively than others .

Antimicrobial Activity Evaluation

In a systematic evaluation of antimicrobial activities:

- Compounds were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives displayed potent antibacterial activity comparable to established antibiotics like chloramphenicol .

Data Table: Biological Activities of Pyridine Derivatives

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., phenyl protons at ~7.2–7.4 ppm, tetramethyl groups at ~1.2–1.5 ppm) and confirm stereochemistry .

- X-ray Diffraction : Resolves spatial arrangement, particularly for the tetrahydro ring and substituent orientations .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₃H₁₇N for a related compound, MW 187.28 g/mol) .

Does this compound exhibit neurotoxic mechanisms analogous to MPTP/MPP+ in Parkinson’s models?

Advanced Research Focus

MPTP’s metabolite MPP+ is selectively toxic to dopaminergic neurons via uptake by dopamine transporters (DAT) and mitochondrial complex I inhibition . For the target compound, assess:

- DAT Inhibition : Compare its IC₅₀ in striatal synaptosomes using [³H]dopamine uptake assays (MPP+ Km: ~170 nM in rats) .

- Mitochondrial Toxicity : Measure oxygen consumption in isolated mitochondria. MPP+ reduces complex I activity by >80% at 10 μM .

- In Vivo Validation : Use MPTP-induced mouse models; mazindol (DAT blocker) pretreatment prevents toxicity if uptake-dependent .

What methodologies identify its primary biological targets?

Q. Advanced Research Focus

- Autoradiography : Track radiolabeled compound accumulation in brain regions (e.g., caudate-putamen for dopaminergic affinity) .

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., dopamine D2, NMDA) using competitive displacement with [³H]ligands.

- CRISPR-Cas9 Knockout Models : Eliminate candidate transporters (e.g., DAT) to confirm target specificity .

How can in vitro-in vivo discrepancies in neurotoxicity data be resolved?

Advanced Research Focus

Discrepancies often stem from metabolic activation, blood-brain barrier penetration, or glial interactions. Strategies:

- Metabolite Profiling : Use LC-MS to identify active metabolites in brain homogenates .

- Microglial Co-Cultures : Assess neuroinflammation (e.g., TNF-α release) in neuron-microglia systems, as MPTP activates astrocytes in mice .

- Pharmacokinetic Modeling : Measure brain/plasma ratios after IV administration to assess bioavailability.

How do structural modifications influence its bioactivity?

Q. Advanced Research Focus

What analytical methods quantify this compound in biological matrices?

Q. Basic Research Focus

- HPLC-UV : Use C18 columns (λ = 254 nm) with LOD ~0.1 μg/mL .

- LC-MS/MS : MRM transitions for quantification in plasma/brain (e.g., m/z 187 → 123 for C₁₃H₁₇N) .

- Microdialysis : Monitor real-time extracellular levels in rodent striatum .

How is compound stability ensured during experimental storage?

Q. Basic Research Focus

- Storage : -20°C under nitrogen; desiccate to prevent hydrolysis .

- Stability Assays : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

- pH Sensitivity : Test solubility in buffers (pH 3–9); tetrahydro-pyridines often degrade in acidic conditions .

Which in vivo models best recapitulate its neurotoxic effects?

Q. Advanced Research Focus

- MPTP Mouse Model : Compare nigrostriatal dopaminergic loss (TH+ neuron counts) .

- Caenorhabditis elegans : Assess mitochondrial dysfunction via ATP-linked respiration assays.

- Induced Pluripotent Stem Cell (iPSC)-Derived Neurons : Human dopaminergic neurons for species-specific toxicity .

What computational tools predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.